BenchChemオンラインストアへようこそ!

Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate

Dopaminergic receptor binding Positional isomer SAR Formyl group regiochemistry

Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate (CAS 1433990-45-4) is a partially saturated indolizine derivative bearing both a C3-formyl group and a C2-methyl ester on the tetrahydroindolizine scaffold. The compound belongs to the indolizine family—a 10π-electron heteroaromatic system isomeric with indole—and its tetrahydro modification reduces aromaticity, conferring distinct reactivity compared to fully unsaturated indolizines.

Molecular Formula C11H13NO3
Molecular Weight 207.229
CAS No. 1433990-45-4
Cat. No. B2996329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate
CAS1433990-45-4
Molecular FormulaC11H13NO3
Molecular Weight207.229
Structural Identifiers
SMILESCOC(=O)C1=C(N2CCCCC2=C1)C=O
InChIInChI=1S/C11H13NO3/c1-15-11(14)9-6-8-4-2-3-5-12(8)10(9)7-13/h6-7H,2-5H2,1H3
InChIKeyRUKANEKXQXZHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate (CAS 1433990-45-4): Procurement-Relevant Structural and Synthetic Profile


Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate (CAS 1433990-45-4) is a partially saturated indolizine derivative bearing both a C3-formyl group and a C2-methyl ester on the tetrahydroindolizine scaffold . The compound belongs to the indolizine family—a 10π-electron heteroaromatic system isomeric with indole—and its tetrahydro modification reduces aromaticity, conferring distinct reactivity compared to fully unsaturated indolizines [1]. Commercially available at 95% purity from major suppliers, this compound serves as a key intermediate in medicinal chemistry programs targeting URAT1 inhibition, dopaminergic receptors, and HIV-1 protease, where the precisely positioned formyl and ester functional groups enable divergent downstream derivatization [2][3].

Why In-Class Indolizine Analogs Cannot Substitute Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate


Indolizine derivatives are not interchangeable due to the interplay of regiochemistry, saturation state, and functional group disposition. Positional isomers such as methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate (CAS 1989659-81-5) exhibit altered electron density distribution that shifts protonation sites from the C3 ring carbon to the formyl oxygen [1], fundamentally changing reactivity in condensation and nucleophilic addition reactions [2]. The non-formylated parent compound methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate (CAS 87281-44-5) lacks the aldehyde handle required for hydrazone formation and subsequent heterocycle annulation—a key step in accessing bioactive tetrahydroindolizine alkaloids and URAT1 inhibitor scaffolds [3][4]. Fully aromatic methyl 3-formylindolizine-2-carboxylate analogs exhibit different hydrogenation susceptibility and metabolic stability profiles, making the tetrahydro variant the preferred substrate when downstream saturation is desired. The carboxylic acid congener (CAS 2219380-04-6) requires additional esterification before participating in ester-coupled amidation protocols used in HIV-1 protease inhibitor synthesis [5].

Quantitative Differentiation Evidence: Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate vs. Closest Analogs


Regioselective Formylation: C3-Formyl vs. C1-Formyl Positional Isomer Reactivity and D3 Receptor Affinity Impact

In the 7-aminotetrahydroindolizine series, the C3-formyl substituent is critical for high-affinity dopamine D3 receptor binding. The 3‑formyl‑substituted aminoindolizine (S)-1e (FAUC 54) displayed a Ki of 6.0 nM at the D3 receptor, whereas shifting the formyl group to alternative positions or replacing it with other substituents resulted in substantial affinity loss [1]. The enantiomeric (R)-1e showed 300‑fold lower D3 affinity (Ki ≈ 1800 nM), demonstrating that both the 3‑formyl regiochemistry and stereochemistry are pharmacophoric determinants [1]. For methyl 3‑formyl‑5,6,7,8‑tetrahydroindolizine‑2‑carboxylate, the C3‑formyl group is positioned identically to the pharmacophoric formyl in FAUC 54, whereas the C1‑formyl positional isomer (CAS 1989659‑81‑5) lacks this alignment, precluding comparable D3-targeted activity .

Dopaminergic receptor binding Positional isomer SAR Formyl group regiochemistry

Protonation Site Divergence: 3-Formyl Derivatives Protonate at Oxygen vs. Non-Formylated Analogs Protonating at C3 Carbon

PMR spectroscopy studies established that 2‑alkyl(aryl)‑6‑ and ‑7‑carbethoxyindolizines undergo protonation at the C3 ring carbon, whereas their 3‑formyl, 3‑acetyl, and 3‑nitroso derivatives protonate at the oxygen atom of the C3 substituent [1]. This shift in protonation site fundamentally alters the electrophilic reactivity of the indolizine core: O‑protonated 3‑formyl derivatives are activated toward nucleophilic attack at the carbonyl carbon, while C‑protonated non‑formylated analogs undergo electrophilic substitution at C1 and C3 [1]. For methyl 3‑formyl‑5,6,7,8‑tetrahydroindolizine‑2‑carboxylate, this means the formyl group serves as both a directing and activating functionality that is absent in the parent compound methyl 5,6,7,8‑tetrahydroindolizine‑2‑carboxylate (CAS 87281‑44‑5) .

Protonation behavior Electrophilic reactivity PMR spectroscopy

Synthetic Efficiency: Single-Step Vilsmeier–Haack Formylation of Methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate to the 3-Formyl Derivative

The target compound is synthesized via Vilsmeier–Haack formylation of methyl 5,6,7,8‑tetrahydroindolizine‑2‑carboxylate (127c). Using the Vilsmeier reagent (DMF/POCl₃) in acetonitrile at room temperature for 3 hours, the reaction proceeds with complete regioselectivity for the C3 position, yielding methyl 3‑formyl‑5,6,7,8‑tetrahydroindolizine‑2‑carboxylate (127d) as a white solid after aqueous workup . In a representative procedure, 1.0 g (5.6 mmol) of 127c produced the formylated product in sufficient quantity for subsequent multi‑gram derivatization . In contrast, formylation of the parent indolizine‑2‑carboxylate (fully aromatic) yields a mixture of C1‑ and C3‑formylated products, reducing isolated yield and requiring chromatographic separation [1]. The tetrahydro scaffold thus enables superior regiochemical control in electrophilic formylation compared to the aromatic analog.

Vilsmeier–Haack formylation Synthetic yield Reaction regioselectivity

Commercial Purity and Storage Specifications: 95% Assay with Refrigerated Storage vs. Ambient-Stable Analogs

The target compound is commercially available from Sigma‑Aldrich (Enamine catalog) at 95% purity (powder form), with specified storage at 4 °C and ice‑pack shipping requirements . In comparison, the non‑formylated parent methyl 5,6,7,8‑tetrahydroindolizine‑2‑carboxylate (CAS 87281‑44‑5) is offered at 95% purity but is typically shipped and stored at ambient temperature, reflecting greater thermal stability . The formyl group introduces thermal lability requiring cold‑chain logistics, a consideration for procurement planning and inventory management. Methyl 3‑formyl‑5,6,7,8‑tetrahydroindolizine‑1‑carboxylate (CAS 1989659‑81‑5), the C1‑carboxylate positional isomer, is also commercially available but with fewer supplier options and variable purity specifications (typically 95–97%), introducing batch‑to‑batch variability risk .

Compound purity Storage stability Procurement specifications

Functional Group Multiplicity: Dual Formyl + Ester Handles Enable Divergent Derivatization vs. Single-Handle Analogs

The target compound possesses two orthogonal reactive handles: the C3‑formyl group (aldehyde) and the C2‑methyl ester. This dual functionality enables sequential chemoselective transformations—for example, hydrazone formation at the aldehyde followed by ester hydrolysis and amide coupling—without protecting group manipulation [1]. In the polygonatine A synthesis, the formyl group at C3 of a tetrahydroindolizine intermediate undergoes reduction to the hydroxymethyl natural product, while the ester remains intact for subsequent manipulation [1]. The non‑formylated parent (CAS 87281‑44‑5) provides only the ester handle, limiting derivatization to a single vector. The carboxylic acid analog (CAS 2219380‑04‑6) requires activation (e.g., CDI coupling) before amidation, whereas the methyl ester of the target compound can be directly transesterified or hydrolyzed under mild conditions [2].

Divergent synthesis Functional group handles Heterocycle annulation

Tetrahydro vs. Fully Aromatic Scaffold: Differential Metabolic and Synthetic Stability Profiles

The 5,6,7,8‑tetrahydroindolizine scaffold of the target compound is partially saturated, containing a reduced pyridine ring fused to a pyrrole. This saturation reduces aromaticity compared to fully unsaturated indolizines, increasing susceptibility to hydrogenation or ring‑opening under acidic/basic conditions and altering metabolic oxidation pathways . In the URAT1 inhibitor patent landscape, tetrahydroindolizine derivatives are explicitly claimed for their ability to modulate urate transporter activity, with the saturation state contributing to pharmacokinetic properties distinct from aromatic indolizines [1]. The fully aromatic analog methyl 3‑formylindolizine‑2‑carboxylate (available from CymitQuimica/Biosynth) exhibits a higher degree of conjugation, red‑shifted UV absorption, and greater oxidative stability but reduced metabolic lability—factors that directly influence in vivo half‑life and CYP450‑mediated clearance .

Saturation state Metabolic stability Hydrogenation susceptibility

Procurement-Guiding Application Scenarios for Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate (CAS 1433990-45-4)


D3 Dopamine Receptor Ligand Development: Exploiting the C3-Formyl Pharmacophore

Medicinal chemistry teams developing D3‑selective dopaminergic ligands should procure this compound as the core intermediate. The C3‑formyl group is pharmacophoric for high‑affinity D3 binding (Ki = 6.0 nM demonstrated for FAUC 54), and the C2‑ester enables parallel amide library synthesis [1]. The C1‑formyl positional isomer (CAS 1989659‑81‑5) and non‑formylated parent (CAS 87281‑44‑5) lack this pharmacophoric alignment and should be excluded from D3‑focused screening cascades [1].

URAT1 Inhibitor Lead Optimization: Tetrahydroindolizine Scaffold for Gout and Hyperuricemia

The tetrahydroindolizine scaffold is explicitly claimed in URAT1 inhibitor patents (US 2020/0113876 A1) for reducing serum uric acid levels [2]. The dual formyl/ester functionality of the target compound enables divergent synthesis of C2‑amide and C3‑heterocycle libraries for URAT1 SAR exploration. Fully aromatic indolizine analogs are not covered by the same patent claims and may exhibit different URAT1 inhibition potency and selectivity [2].

HIV-1 Protease Inhibitor Synthesis: Indolizine-2-Carboxamide Ritonavir Analogues

The C2‑methyl ester of the target compound can be hydrolyzed to the carboxylic acid and coupled via CDI to various amines, yielding indolizine‑2‑carboxamides as truncated Ritonavir® analogues [3]. The C3‑formyl group remains available for further derivatization or can be reduced to hydroxymethyl, providing an additional vector for structure‑based design. The carboxylic acid analog (CAS 2219380‑04‑6) bypasses the ester hydrolysis step but eliminates the C3‑aldehyde handle for parallel diversification [3].

Natural Product Total Synthesis: Polygonatine A/B Alkaloid Core Construction

The target compound serves as a direct precursor to the tetrahydroindolizine alkaloid core found in polygonatines A and B [4]. C3‑formyltetrahydroindolizine intermediates undergo reduction to hydroxymethyl (polygonatine A) or acetylation/displacement to ethoxymethyl (polygonatine B) while retaining the C2‑ester for subsequent manipulation [4]. The non‑formylated parent compound cannot access this natural product series without additional formylation steps [4].

Quote Request

Request a Quote for Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.